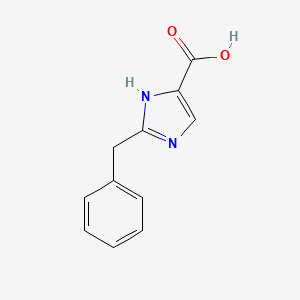

1-乙基-3-苯基哌嗪

描述

Synthesis Analysis

The synthesis of 1-Ethyl-3-phenylpiperazine derivatives can be achieved through different synthetic routes. For instance, 2-Phenylpiperazine, a related compound, can be synthesized from phenylacetic acid through a series of reactions involving phosphorus trichloride, bromine, and ethylenediamine, followed by reduction with lithium aluminum hydride. Another derivative, 1-Methyl-3-phenylpiperazine, was prepared using ethyl α-Bromophenylacetate and ethylenediamine in a cyclization process, with subsequent steps including N4 protection, N1 methylation, N4 deprotection, and reduction of the amide group.Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-phenylpiperazine derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6- (4-methylpiperazin-1-yl)-1H-benzimidazole, a compound with a similar piperazine ring, was determined using X-ray crystallography. Additionally, the structure of 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate was determined to crystallize in the orthorhombic system, with isolated cations, square pyramidal anions, and lattice water molecules forming a three-dimensional network.Chemical Reactions Analysis

The reactivity of phenylpiperazine derivatives can be explored through various chemical reactions. Electrochemical oxidation of a hydroxyphenylpiperazine derivative in the presence of arylsulfinic acids was studied, leading to the formation of new phenylpiperazine derivatives through a Michael type addition reaction. Furthermore, the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate involved diazotization and coupling with various reagents to afford different pyrazolo-triazines and triazoles.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-phenylpiperazine derivatives have been characterized using a range of techniques. The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate were investigated, revealing a structural phase transition around 373 K.科学研究应用

Pharmaceutical Development

1-Ethyl-3-phenylpiperazine is often found in drugs or in bioactive molecules . Its widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Organic Synthesis

The chemical reactivity of 1-Ethyl-3-phenylpiperazine makes it suitable for various studies, ranging from pharmaceutical development to organic synthesis. The piperazine moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .

Kinase Inhibitors

Piperazine-containing drugs are often used as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases, which play a key role in cell division and growth. They are often used in the treatment of cancer and inflammation.

Receptor Modulators

Some piperazine derivatives, including 1-Ethyl-3-phenylpiperazine, have been shown to interact with serotonin receptors. These receptors are involved in various physiological processes, including mood regulation. Therefore, 1-Ethyl-3-phenylpiperazine could potentially be used in the development of new drugs for mood disorders.

Acaricidal Activity

Phenylpiperazine derivatives, including 1-Ethyl-3-phenylpiperazine, have been shown to have acaricidal activity . This means they can be used to control mites and ticks, which could have applications in both human and veterinary medicine.

Development of New Drugs

The piperazine ring is among the most frequently used heterocycles in biologically active compounds . Therefore, 1-Ethyl-3-phenylpiperazine could be used in the development of new drugs with a wide range of therapeutic applications.

安全和危害

1-Ethyl-3-phenylpiperazine is toxic if swallowed and fatal in contact with skin . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

属性

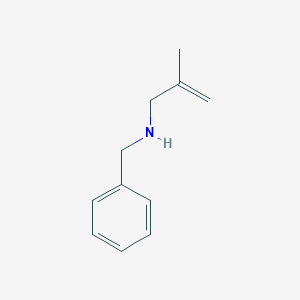

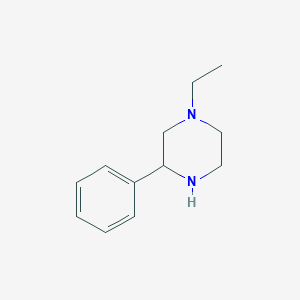

IUPAC Name |

1-ethyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-14-9-8-13-12(10-14)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXIJMDIMFENGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481435 | |

| Record name | 1-ethyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-phenylpiperazine | |

CAS RN |

5271-30-7 | |

| Record name | 1-ethyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。